molecular formula C13H16N2O B8332403 5-Amino-2-cyclohexyloxybenzonitrile CAS No. 288252-05-1

5-Amino-2-cyclohexyloxybenzonitrile

Cat. No.: B8332403
CAS No.: 288252-05-1
M. Wt: 216.28 g/mol
InChI Key: BURZJIMBTCSYBS-UHFFFAOYSA-N
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Description

5-Amino-2-cyclohexyloxybenzonitrile is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

288252-05-1

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

5-amino-2-cyclohexyloxybenzonitrile

InChI

InChI=1S/C13H16N2O/c14-9-10-8-11(15)6-7-13(10)16-12-4-2-1-3-5-12/h6-8,12H,1-5,15H2

InChI Key

BURZJIMBTCSYBS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Subsequently, ammonium chloride (1.8 g) and iron powder (9.2 g) were added to a mixed solvent of water (32 ml) and ethanol (130 ml), and the mixture was heated to 65° C. Then, ethanol solution (4 ml) containing 2-cyclohexyloxy-5-nitrobenzonitrile (11.6 g) was added dropwise over 20 min and the mixture was stirred at a refluxing temperature for 30 min. The reaction mixture was ice-cooled and filtrated. The solvent was evaporated under reduced pressure. To the residue was added aqueous sodium hydroxide solution and the mixture was extracted with toluene. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate, after which the solvent was evaporated under reduced pressure. n-Hexane was added to the residue to allow crystallization. The crystals were recrystallized from a mixed solvent of diisopropyl ether-n-hexane to give the title compound (9.5 g), melting point: 59° C.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
9.2 g
Type
catalyst
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
2-cyclohexyloxy-5-nitrobenzonitrile
Quantity
11.6 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

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